molecular formula C26H25N5O6S B2635943 ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate CAS No. 310449-98-0

ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2635943
CAS No.: 310449-98-0
M. Wt: 535.58
InChI Key: ATGIICGLKNDRQS-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a 1,2,4-triazole derivative with a complex structure featuring:

  • 1,2,4-triazole core: Known for broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties .
  • Substituents: Furan-2-ylformamido methyl group at position 5: Enhances hydrogen bonding and π-π interactions due to the furan heterocycle. Sulfanyl acetamido benzoate ester at position 3: Contributes to anti-exudative activity via thioether and amide linkages .

This compound is synthesized via nucleophilic substitution, where 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione reacts with chloroacetamide derivatives in the presence of KOH and ethanol . Its structural complexity positions it as a candidate for anti-inflammatory drug development, particularly for conditions involving exudative processes .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O6S/c1-3-36-25(34)17-10-12-18(13-11-17)28-23(32)16-38-26-30-29-22(15-27-24(33)21-9-6-14-37-21)31(26)19-7-4-5-8-20(19)35-2/h4-14H,3,15-16H2,1-2H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGIICGLKNDRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include hydrazine, ethyl chloroformate, and various catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring, a furan moiety, and multiple functional groups that contribute to its biological activity. The synthesis of ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate involves several steps, typically including the formation of the triazole ring and subsequent functionalization with furan and methoxyphenyl groups. The complexity of its structure suggests potential for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing triazole and furan moieties often exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

The presence of the triazole ring in this compound is associated with antitumor properties. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. Investigations into its mechanism of action are ongoing, focusing on its ability to induce apoptosis in cancer cells.

Anti-inflammatory Effects

Some derivatives of triazole compounds have demonstrated anti-inflammatory properties. This compound may exert similar effects by modulating inflammatory pathways. This aspect is particularly relevant in the context of chronic inflammatory diseases.

Drug Development

Given its biological activities, this compound could serve as a lead compound in drug development. Its unique structure allows for modifications that could enhance potency or selectivity for specific biological targets.

Agricultural Uses

The antimicrobial properties of this compound also suggest potential applications in agriculture as a biopesticide or fungicide. Its effectiveness against plant pathogens could be explored to develop safer alternatives to conventional chemical pesticides.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Activity : A study demonstrated that triazole derivatives exhibit potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Antitumor Effects : Research on similar compounds indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
  • Anti-inflammatory Properties : Investigations into related furan-containing compounds revealed their ability to reduce pro-inflammatory cytokine production .

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan moiety may also contribute to its bioactivity by interacting with cellular membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name / ID R<sup>4</sup> Substituent R<sup>5</sup> Substituent Key Physicochemical Data Biological Activity Reference
Target Compound 2-Methoxyphenyl (Furan-2-yl)formamido methyl N/A Hypothesized anti-exudative
Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate (20) Phenyl 4-(Acetylamino)phenoxy methyl M.p. 251.4–252.0°C; Yield: 60% Not explicitly tested
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (15) Ethyl 4-(Acetylamino)phenoxy methyl M.p. 207.6–208.5°C; Yield: 45% Anti-inflammatory (inferred)
2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide Benzyl Furan-2-yl Crystallographic data reported Fungicidal, herbicidal
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) Fluorophenyl Fluorophenyl derivatives Isostructural, triclinic symmetry Not explicitly tested

Key Structural and Functional Insights:

Substituent Effects on Activity: The 2-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to phenyl (compound 20) or fluorophenyl (compound 5) substituents .

Anti-Exudative Activity (AEA) :

  • Derivatives with sulfanyl acetamide moieties (e.g., compounds 3.1–3.21 in ) show AEA comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. The target compound’s methoxy group may further optimize this activity by reducing metabolic degradation .

Physicochemical Properties :

  • Melting Points : Higher melting points (e.g., 242°C for compound 16) correlate with rigid structures or strong intermolecular forces (e.g., hydrogen bonding from acetamido groups) . The target compound’s methoxy group may lower its melting point relative to nitro-substituted analogs (e.g., compound 18, m.p. 273°C) due to reduced crystallinity .

Synthetic Pathways: The target compound shares a common synthesis route with ’s derivatives, utilizing ethanol/KOH-mediated nucleophilic substitution. Substituting 2-methoxyphenyl hydrazine for 4-(acetylamino)phenoxy precursors could explain structural divergence .

Crystallographic and Conformational Analysis :

  • Isostructural compounds () adopt planar conformations except for perpendicular fluorophenyl groups, suggesting that the target compound’s 2-methoxyphenyl group may similarly influence molecular packing and solubility .

Biological Activity

Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a complex compound featuring a triazole ring and various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C31H35N5O5S2 with a molecular weight of 621.77 g/mol. The structure includes:

  • A triazole ring known for its pharmacological significance.
  • Furan and methoxyphenyl substituents that enhance its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. This compound was evaluated against various bacterial strains.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1825
Escherichia coli1550
Candida albicans2030

The compound demonstrated the highest efficacy against Candida albicans, suggesting its potential utility in treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed using the carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling at doses of 50 mg/kg and above.

Dose (mg/kg) Paw Edema Reduction (%)
2530
5055
10075

This indicates that this compound exhibits promising anti-inflammatory properties .

Anticancer Potential

The compound's anticancer activity was evaluated against various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated that it possesses moderate cytotoxicity with IC50 values ranging from 20 to 40 µM.

Cell Line IC50 (µM)
MCF725
HeLa30

These findings suggest that the compound may inhibit cell proliferation and could be explored further as a potential anticancer agent .

Case Studies

  • Study on Antimicrobial Activity : A study published in Drug Discovery Perspectives highlighted the antimicrobial efficiency of various triazole derivatives, including our compound, showing significant activity against both bacterial and fungal pathogens .
  • Anti-inflammatory Research : An investigation into the anti-inflammatory properties of triazole derivatives indicated that compounds with similar structures to ethyl 4-{...} exhibit potent effects in reducing inflammation in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution. A typical route involves reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with a chloroacetamide derivative in ethanol under reflux with aqueous KOH as a base. The thiol group in the triazole-thione intermediate reacts with the chloroacetamide to form the sulfanyl bridge. The product is isolated via precipitation, recrystallized from ethanol, and characterized using NMR, IR, and mass spectrometry .

Q. What is the structural rationale behind incorporating the furan-2-yl and 2-methoxyphenyl moieties in this compound?

  • Methodological Answer : The furan-2-yl group enhances electron-rich aromatic interactions, while the 2-methoxyphenyl substituent improves lipophilicity and bioavailability. These groups are part of a pharmacophore design strategy to optimize anti-inflammatory activity by modulating electronic and steric properties. Triazole cores are known for hydrogen-bonding capabilities, which may enhance target binding .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent connectivity and regiochemistry.
  • FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • HPLC with UV detection to assess purity (>95% is typical for biological testing) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structure-activity relationships (SAR) for anti-exudative activity among triazole derivatives?

  • Methodological Answer : Contradictions may arise from variations in substituent positioning (e.g., methoxy vs. nitro groups). To address this:

  • Perform meta-analysis of published biological data to identify trends.
  • Use molecular docking to compare binding affinities of analogs with targets like COX-2 or LOX.
  • Validate hypotheses via focused synthesis of derivatives with systematic substituent changes .

Q. What experimental design strategies (e.g., DoE) are recommended for optimizing reaction yields and purity?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters like temperature, solvent ratio, and base concentration. For example:

  • Use Box-Behnken or central composite designs to model nonlinear relationships.
  • Prioritize factors via Pareto analysis .
  • Validate models with confirmatory runs. Flow chemistry setups (e.g., continuous reactors) can enhance reproducibility and enable real-time monitoring .

Q. How can computational methods guide the prediction of biological activity and synthesis prioritization?

  • Methodological Answer :

  • DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and stability.
  • Molecular dynamics (MD) simulations assess binding stability in physiological conditions.
  • QSAR models trained on anti-exudative activity data can prioritize substituents for synthesis. Tools like AutoDock Vina or Schrödinger Suite are commonly used .

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